Cyano Substituent Confers Lower Molecular Weight and Higher Ligand Efficiency vs. TPT-260 (R55)
TPT-197·HBr (free base MW 197.3) is substantially smaller than the bis-carbamimidothioate analogue TPT-260 (free base MW 260.3) [1]. The cyano substituent in TPT-197 provides a compact, hydrogen-bond-accepting group that replaces the second carbamimidothioate moiety, reducing molecular weight by 63 Da (24%) while retaining retromer-stabilization potential [2]. This size reduction is consistent with the SAR objective of improving brain penetration, as lower MW and reduced polar surface area generally correlate with higher passive BBB permeability .
| Evidence Dimension | Free base molecular weight |
|---|---|
| Target Compound Data | 197.3 Da (C₇H₇N₃S₂) |
| Comparator Or Baseline | TPT-260 (R55): 260.3 Da (C₉H₁₄N₄S₄) |
| Quantified Difference | −63 Da (−24% reduction vs. TPT-260) |
| Conditions | Calculated from molecular formulas; no experimental head-to-head data available. |
Why This Matters
Lower molecular weight is a recognized predictor of passive CNS penetration, making TPT-197 a more promising scaffold for in vivo neurodegeneration studies than TPT-260.
- [1] PubChem. (2024). (5-Cyano-2-thienyl)methyl imidothiocarbamate hydrobromide (CID 72716150) and TPT-260 (PubChem CID available via flybase.org). View Source
- [2] Mecozzi, V. J. et al. (2014). Pharmacological chaperones stabilize retromer to limit APP processing. Nature Chemical Biology, 10(6), 443–449. View Source
